Naltrexone D4

Bioanalysis Therapeutic Drug Monitoring LC-MS/MS

Naltrexone D4 is the essential +4 Da mass-shifted internal standard for naltrexone LC-MS/MS assays, delivering baseline chromatographic resolution to eliminate ion suppression and matrix interference. Unlike unlabeled or d3-labeled alternatives, its four cyclopropylmethyl deuterium atoms prevent isotopic cross-talk, ensuring accuracy below the LLOQ for pharmacokinetic and therapeutic drug monitoring. Select ≥98% certified purity for immediate method validation and regulatory compliance.

Molecular Formula C20H19D4NO4
Molecular Weight 345.43
Cat. No. B1574242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaltrexone D4
Molecular FormulaC20H19D4NO4
Molecular Weight345.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naltrexone D4 Procurement Guide: Deuterated Internal Standard for Opioid Antagonist Bioanalysis


Naltrexone D4 (CAS 2070009-29-7) is a deuterium-labeled isotopologue of naltrexone, a mu-, kappa-, and delta-opioid receptor antagonist . With a molecular formula of C20H19D4NO4 and a molecular weight of 345.43 g/mol, the compound contains four deuterium atoms at the cyclopropylmethyl position, providing a +4 Da mass shift relative to unlabeled naltrexone . As a stable isotope-labeled internal standard (SIL-IS), Naltrexone D4 is specifically manufactured for quantitative LC-MS/MS and GC-MS bioanalytical methods, where it compensates for matrix effects, extraction variability, and ionization efficiency fluctuations . The compound is commercially available from multiple suppliers at certified purities typically ≥98% [1].

Why Unlabeled Naltrexone or Other Naltrexone Isotopologues Cannot Substitute for Naltrexone D4 in Validated Bioanalytical Methods


Substituting Naltrexone D4 with unlabeled naltrexone, alternative deuterated forms (e.g., naltrexone-d3), or 13C-labeled analogs in a validated LC-MS/MS method introduces unacceptable analytical risk. Unlabeled internal standards cannot be chromatographically or mass-spectrometrically resolved from the target analyte, rendering them useless for internal calibration [1]. While other isotopologues may be used, their mass difference and chromatographic behavior differ from Naltrexone D4. For instance, naltrexone-d3 provides only a +3 Da mass shift, which may lead to isotopic cross-talk or interference with the analyte's M+3 isotope peak, particularly at low concentrations, potentially compromising assay accuracy [2]. Additionally, deuterium isotope effects on retention time can vary between D3 and D4 forms, with the D4 label often providing a more consistent chromatographic match due to the specific location of deuteration on the cyclopropylmethyl group [3]. Method validation parameters—including lower limit of quantification (LLOQ), accuracy, and precision—are established using a specific internal standard. Any deviation from the validated internal standard, including a different isotopologue, requires full or partial re-validation to comply with regulatory bioanalytical method validation guidelines (e.g., FDA, EMA) [4].

Naltrexone D4 Quantitative Differentiation Evidence: Analytical Performance, Isotopic Fidelity, and Pharmacological Comparability


Method Sensitivity Comparison: LC-MS/MS LOQ with Naltrexone D4 vs. HPLC-UV

In a direct head-to-head method comparison study, the use of a deuterated internal standard (naltrexone-d3 and 6β-naltrexol-d4) in an LC-MS/MS method achieved a lower limit of quantification (LLOQ) of 0.5 ng/mL for naltrexone and 6β-naltrexol in human plasma [1]. This represents a 4-fold improvement in sensitivity compared to a validated HPLC-UV method run in parallel, which had an LLOQ of 2 ng/mL [1]. The superior sensitivity of the LC-MS/MS method is directly attributable to the use of deuterated internal standards to correct for matrix effects and ionization variability, which are not possible with HPLC-UV detection [1].

Bioanalysis Therapeutic Drug Monitoring LC-MS/MS

Absence of Deuterium Isotope Effect on Chromatographic Retention and Quantification

A study specifically designed to evaluate deuterium isotope effects for naltrexone SIL-IS demonstrated, through a combination of experimental LC-MS/MS data and molecular modeling, that there is no significant chromatographic separation or quantitation bias introduced by deuterium labeling at the cyclopropylmethyl position [1]. The study reported that the deuterated internal standard co-eluted with the unlabeled analyte, and calibration curves were linear from 10 pg/mL to 5014 pg/mL, confirming the absence of a kinetic isotope effect that could compromise quantification accuracy [1]. This is in contrast to some other drug classes where deuterium labeling can cause a slight, but measurable, retention time shift, leading to differential matrix effects and inaccurate quantification if not properly accounted for [2].

Method Validation Isotope Effect LC-MS/MS

Comparative Opioid Receptor Binding Affinity: Naltrexone D4 vs. Naltrexone and 6β-Naltrexol

Naltrexone D4 exhibits binding affinity for opioid receptors that is considered identical to unlabeled naltrexone, as the deuterium label does not alter the pharmacophore . As a class, naltrexone demonstrates high affinity for the human mu-opioid receptor (MOR) with a Ki of approximately 0.36 nM, and lower affinity for kappa-opioid receptor (KOR) and delta-opioid receptor (DOR) [1]. In contrast, its major active metabolite, 6β-naltrexol, has a 2-fold lower potency at MOR and KOR compared to naltrexone [2]. While not a direct comparison for the D4 label, this class-level data confirms that Naltrexone D4, as a direct isotopic analog of naltrexone, retains the full binding profile of the parent drug and is pharmacologically distinct from the 6β-naltrexol metabolite [3].

Pharmacology Receptor Binding Opioid Antagonist

Certified Isotopic Purity and Long-Term Stability for Regulatory-Compliant Bioanalysis

Commercially sourced Naltrexone D4 (e.g., from MedChem Express) is supplied with a certified chemical purity of ≥98% (typically 99.32% by HPLC) [1]. This is a critical differentiator from non-certified or research-grade materials. Furthermore, stability data from the manufacturer indicates that the compound is stable for 3 years when stored as a powder at -20°C, and for 2 years at 4°C [1]. This level of certified purity and documented stability is essential for laboratories operating under Good Laboratory Practice (GLP) or those performing regulatory bioanalysis, where the use of non-certified reference standards can lead to assay failure during audits or method transfer [2].

Quality Control Regulatory Compliance Stability

High-Value Application Scenarios for Naltrexone D4 in Bioanalytical and Pharmacological Research


Regulated Bioanalysis of Naltrexone in Clinical Pharmacokinetic Studies

Naltrexone D4 is the preferred internal standard for the development and routine application of LC-MS/MS methods intended for regulated bioanalysis, such as pharmacokinetic studies in clinical trials for naltrexone or its depot formulations (e.g., Vivitrol). The 4-fold improvement in LLOQ compared to HPLC-UV [1] is essential for accurately characterizing the plasma concentration-time profile, particularly during the terminal elimination phase, which is critical for calculating AUC and half-life. The use of a certified high-purity (>98%) standard [2] and the documented absence of a deuterium isotope effect [3] ensure method robustness and compliance with FDA/EMA bioanalytical method validation guidelines.

Therapeutic Drug Monitoring (TDM) in Patients with Alcohol Use Disorder (AUD)

In clinical laboratory settings, the LC-MS/MS method employing Naltrexone D4 as an internal standard provides the necessary sensitivity and specificity for therapeutic drug monitoring of naltrexone and its active metabolite, 6β-naltrexol, in patients [1]. The method's ability to accurately quantify low ng/mL concentrations in plasma is vital for assessing medication adherence and correlating drug exposure with clinical outcomes in patients with AUD. The robust performance of the deuterated internal standard in complex biological matrices ensures reliable results even with variable sample quality often encountered in routine clinical practice.

In Vitro Receptor Occupancy and Functional Assay Standardization

Naltrexone D4 can be utilized as a stable, mass-labeled tracer in in vitro receptor binding and functional assays (e.g., GTPγS binding, cAMP assays) to quantify target engagement [1]. Its identical pharmacological profile to unlabeled naltrexone at mu-, kappa-, and delta-opioid receptors [2] allows it to serve as a direct substitute for the parent drug in these assays, while the deuterium label enables its specific detection and quantification by LC-MS, even in the presence of unlabeled naltrexone. This is particularly useful in mechanistic studies, such as assessing the neutral antagonist properties of naltrexone under different agonist pretreatment conditions, where precise concentration control is paramount.

Quote Request

Request a Quote for Naltrexone D4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.